molecular formula C3H2Cl2N2 B103490 4,5-Dichloroimidazole CAS No. 15965-30-7

4,5-Dichloroimidazole

Cat. No.: B103490
CAS No.: 15965-30-7
M. Wt: 136.96 g/mol
InChI Key: QAJJXHRQPLATMK-UHFFFAOYSA-N
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Description

4,5-Dichloroimidazole is an organic compound with the molecular formula C3H2Cl2N2. It is a derivative of imidazole, where the hydrogen atoms at the 4 and 5 positions are replaced by chlorine atoms. This compound is known for its crystalline structure and is often used as a building block in various chemical syntheses .

Safety and Hazards

4,5-Dichloroimidazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

4,5-Dichloroimidazole has been used in the synthesis of zeolitic imidazolate frameworks (ZIFs), which are a class of metal–organic frameworks (MOFs) that hold promise for applications in molecular separations, patterning, and sensing . The development of two-dimensional metal–organic framework films for efficient membrane separation is a potential future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichloroimidazole can be synthesized through the chlorination of imidazole derivatives. One common method involves the use of phosphorus pentachloride (PCl5) or N-chlorosuccinimide (NCS) as chlorinating agents. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 4 and 5 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloroimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminoimidazole derivatives, while oxidation can produce imidazole N-oxides .

Comparison with Similar Compounds

  • 2-Chloroimidazole
  • 2-Nitroimidazole
  • 4,5-Diiodo-2-methyl-1H-imidazole
  • 5-Chlorobenzimidazole
  • 2-Iodoimidazole
  • 2-Methylimidazole
  • Benzimidazole
  • 4,5-Dibromoimidazole
  • Imidazole

Comparison: 4,5-Dichloroimidazole is unique due to the presence of two chlorine atoms at the 4 and 5 positions, which significantly influence its reactivity and properties. Compared to other haloimidazoles, it offers distinct advantages in terms of selectivity and efficiency in chemical reactions. Its ability to form stable complexes with metals makes it particularly valuable in coordination chemistry .

Properties

IUPAC Name

4,5-dichloro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJJXHRQPLATMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166704
Record name 4,5-Dichloroimidazole
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Molecular Weight

136.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-30-7
Record name 4,5-Dichloroimidazole
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Record name 15965-30-7
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Record name 4,5-Dichloroimidazole
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Record name 4,5-Dichloroimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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